Benzyl galacturonate

Übersicht

Beschreibung

Benzyl galacturonate (BG) is a naturally occurring organic compound found in fruits and vegetables. It is a derivative of galacturonic acid, a type of sugar acid found in pectin, which is a structural component of plant cell walls. BG is a white crystalline solid with a melting point of about 130°C. It is soluble in water and has a molecular weight of about 230.4 g/mol. It is used as a food additive and in the production of cosmetics, pharmaceuticals, and other industrial products.

Wissenschaftliche Forschungsanwendungen

1. Biomimetic Catalysis

Biomimetic models of the copper enzyme galactose oxidase have been developed, catalyzing the oxidation of benzylic and allylic alcohols to aldehydes with O2. These models showcase the potential of benzyl galacturonate in mimicking natural enzyme mechanisms (Wang et al., 1998).

2. Hyaluronic Acid Derivatives

Esterification with benzyl alcohol, forming Hyaff-11® biomaterials, has been used to produce water-insoluble polymers from hyaluronic acid. These polymers have applications in wound-covering, anti-adhesive devices, and scaffolds for tissue engineering (Abatangelo et al., 2020).

3. Synthesis of Pharmaceutical Intermediates

α-D-galacturonic acid hydrate (GalA) has been applied as an O-donor ligand in the C–N couplings of N-heterocycles, yielding N-arylazoles that provide rapid access to various pharmaceutical intermediates (Yuan et al., 2019).

4. Plant Tissue Culture

In strawberry plant tissue cultures, the addition of oligogalacturonides or galacturonic acid, including benzyl adenine, has shown to increase shoot and leaf number, demonstrating its potential in enhancing plant growth and development (Miranda et al., 2007).

5. Enzymatic Activities in Microorganisms

The study of d-galacturonic acid catabolism in microorganisms has shown relevance for biotechnological conversions to fuels and chemicals, highlighting its role as a raw material for these applications (Richard & Hilditch, 2009).

Wirkmechanismus

Target of Action

Benzyl galacturonate is a compound that primarily targets enzymes known as polygalacturonases (PGs) . These enzymes are widely distributed in microorganisms and plants . They degrade the adhesive pectic substances of the middle lamella and cell wall, contributing to fungal penetration, plant tissue collapse, and nutrient acquisition .

Mode of Action

The interaction of this compound with its targets involves the cleavage of ester bonds found between lignin and glucuronoxylan . This process is facilitated by enzymes from the carbohydrate esterase family 15 (CE15), which have been proposed to aid in reducing the recalcitrance of lignocellulose .

Biochemical Pathways

This compound is involved in the D-galacturonate pathway . In this pathway, the initial reactions of the canonical isomerase pathway convert D-galacturonate into mannonate . Mannonate is then converted to 6-phosphogluconate by two novel biochemical reactions, catalyzed by a mannonate kinase and a 6-phosphomannonate 2-epimerase . Further catabolism of 6-phosphogluconate then proceeds via known reactions of the phosphoketolase pathway .

Result of Action

The action of this compound results in the cleavage of ester bonds found between lignin and glucuronoxylan . This process aids in reducing the recalcitrance of lignocellulose, thereby facilitating the degradation of the adhesive pectic substances of the middle lamella and cell wall . This contributes to fungal penetration, plant tissue collapse, and nutrient acquisition .

Biochemische Analyse

Biochemical Properties

Benzyl galacturonate plays a significant role in biochemical reactions, particularly in the degradation of pectin. It interacts with various enzymes, such as pectinases and glucuronoyl esterases, which facilitate the breakdown of pectin into simpler molecules. These interactions are essential for processes like biomass conversion and the production of biofuels . This compound binds to these enzymes, enhancing their activity and efficiency in catalyzing the hydrolysis of pectin.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it can modulate the expression of genes involved in cell wall remodeling and defense responses . Additionally, this compound affects the activity of enzymes involved in the synthesis and degradation of pectin, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for pectinases, which cleave the glycosidic bonds in pectin, releasing galacturonic acid and other products . This compound also inhibits certain enzymes, such as polygalacturonases, by binding to their active sites and preventing substrate access . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other compounds . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity. Its stability may decrease over time, leading to reduced efficacy in prolonged experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance the activity of enzymes involved in pectin degradation, leading to improved digestion and nutrient absorption . At high doses, this compound may exhibit toxic effects, such as enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of optimizing dosage for desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pectin degradation and utilization. It interacts with enzymes such as pectinases and glucuronoyl esterases, facilitating the conversion of pectin into galacturonic acid and other metabolites . These metabolic pathways are crucial for processes like biomass conversion and the production of biofuels, as they enable the efficient breakdown and utilization of plant biomass.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In fungi, for example, the GAT-1 transporter facilitates the uptake of galacturonic acid derivatives, including this compound . This transport mechanism ensures the efficient delivery of this compound to target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cell wall and cytoplasm, where it interacts with enzymes involved in pectin degradation . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and function within the cell.

Eigenschaften

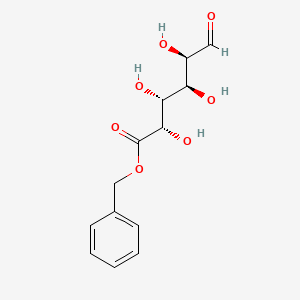

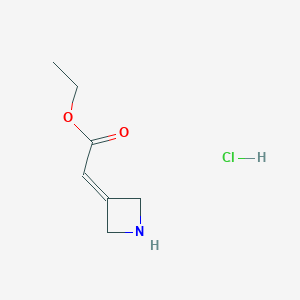

IUPAC Name |

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of benzyl galacturonate in synthesizing complex oligosaccharides like those found in the Shigella flexneri O-antigen?

A1: this compound serves as a crucial building block in the multi-step synthesis of oligosaccharides mimicking the Shigella flexneri O-antigen []. Specifically, it acts as an acceptor molecule at the O-4 position for rhamnosylation, a key reaction in constructing the repeating unit of the O-antigen. The benzyl group serves as a protecting group for the carboxylic acid function of the galacturonic acid. This protection strategy allows for selective manipulation of other hydroxyl groups during the synthesis.

Q2: What specific advantages does using a benzyl-protected galacturonate offer in this synthetic strategy?

A2: Utilizing this compound presents several advantages in this specific synthetic context []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)

![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)